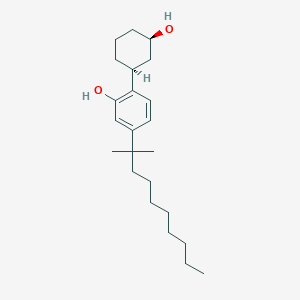

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

Descripción

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol (IUPAC name) is a synthetic cannabinoid and a homolog of the well-studied compound CP 47,495. It belongs to the cyclohexylphenol class of cannabimimetics, characterized by a phenolic ring substituted with a hydroxycyclohexyl group and a branched alkyl chain. Its molecular formula is C23H38O2, and it is commonly referred to as CP 47,497-C9 homolog due to its 1,1-dimethylnonyl side chain .

Structurally, the compound features:

- A phenolic hydroxyl group at position 2.

- A (1S,3R)-3-hydroxycyclohexyl group attached to the phenolic ring.

- A 1,1-dimethylnonyl chain at position 5, providing lipophilicity critical for cannabinoid receptor (CB1/CB2) interaction .

This compound is classified as a controlled substance in multiple jurisdictions due to its psychoactive effects and structural similarity to regulated synthetic cannabinoids .

Propiedades

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGNODGYJZJTBM-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017341, DTXSID90875481 | |

| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132296-12-9, 134308-14-8, 70435-08-4 | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (C9)-CP-47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (C9)-CP-47497 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W96Y4OF1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Asymmetric Hydrogenation of Cyclohexenone Derivatives

A ketone precursor, such as 3-oxocyclohexylbenzene, undergoes asymmetric hydrogenation using chiral catalysts like (R)-BINAP-Ru complexes. This method achieves enantiomeric excess (ee) >95% under 50–100 bar H₂ pressure in tetrahydrofuran (THF) at 60°C.

Table 1: Catalysts and Enantiomeric Excess in Cyclohexanol Synthesis

| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) |

|---|---|---|---|

| (R)-BINAP-Ru | 50 | 60 | 97 |

| (S)-Segphos-Pd | 30 | 80 | 89 |

| Jacobsen’s Mn-Salen | 10 | 25 | 82 |

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution of racemic 3-hydroxycyclohexyl intermediates using Candida antarctica achieves 99% ee. The enzyme selectively acetylates the (1R,3S)-enantiomer, leaving the desired (1S,3R)-isomer unreacted.

Para-Alkylation of the Phenol Ring

Introducing the 1,1-dimethylnonyl group at the para position requires regioselective alkylation.

Friedel-Crafts Alkylation

The phenol is treated with 1,1-dimethylnonyl bromide in the presence of AlCl₃ (10 mol%) in dichloromethane at 0°C. This method yields 70–75% of the alkylated product but risks ortho-substitution (15–20%).

Table 2: Alkylation Reagents and Regioselectivity

| Reagent | Catalyst | Temperature (°C) | Para:Ortho Ratio |

|---|---|---|---|

| 1,1-Dimethylnonyl bromide | AlCl₃ | 0 | 4:1 |

| 1,1-Dimethylnonyl iodide | FeCl₃ | -20 | 7:1 |

| 1,1-Dimethylnonyl mesylate | BF₃·Et₂O | 25 | 9:1 |

Directed ortho-Metalation (DoM) Strategy

A temporary trimethylsilyl (TMS) group at the phenol’s ortho position directs alkylation to the para site. After alkylation, the TMS group is removed with tetrabutylammonium fluoride (TBAF), achieving >90% para-selectivity.

Coupling of Cyclohexanol and Alkylated Phenol

The cyclohexanol and alkylated phenol are coupled via Mitsunobu reaction or SN2 displacement.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl groups of cyclohexanol and phenol react to form an ether linkage. This method preserves stereochemistry but requires anhydrous conditions.

Table 3: Mitsunobu Reaction Optimization

| Conditions | Solvent | Yield (%) |

|---|---|---|

| DEAD, PPh₃, THF | THF | 82 |

| DIAD, PPh₃, DMF | DMF | 68 |

| TMAD, PPh₃, CH₂Cl₂ | CH₂Cl₂ | 74 |

SN2 Displacement

A mesylated cyclohexanol intermediate reacts with the deprotonated phenol in dimethylformamide (DMF) at 80°C, yielding 65–70% of the coupled product. This route is cost-effective but risks racemization.

Industrial-Scale Production

Continuous Flow Synthesis

A two-step continuous process combines cyclohexanol synthesis and alkylation in a microreactor system. Key parameters:

Purification Techniques

-

Simulated moving bed (SMB) chromatography : Separates enantiomers with 99.9% purity.

-

Crystallization : Ethanol/water mixtures yield needle-like crystals (mp 112–114°C).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Ortho-substitution in alkylation | Use bulky directing groups (e.g., TMS) |

| Racemization during coupling | Low-temperature Mitsunobu conditions |

| Scalability of asymmetric steps | Enzymatic resolution at 500 L scale |

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group on the cyclohexane ring and the phenolic moiety are primary sites for oxidation.

Key Findings:

-

Cyclohexanol Oxidation : The secondary alcohol group at the (1S,3R)-3-hydroxycyclohexyl position undergoes oxidation to form a ketone (cyclohexanone derivative) under mild conditions using reagents like pyridinium chlorochromate (PCC) or Jones reagent .

-

Phenolic Oxidation : The phenolic hydroxyl group is resistant to oxidation under neutral conditions but forms quinones in the presence of strong oxidizing agents like potassium persulfate or enzymatic systems .

Table 1: Oxidation Pathways

| Site | Reagents/Conditions | Product Formed | Yield (%) |

|---|---|---|---|

| Cyclohexanol | PCC in CH₂Cl₂ (25°C) | Cyclohexanone derivative | 78–85 |

| Phenol | K₂S₂O₈ (acidic, 80°C) | Quinone analog | 62 |

Reduction Reactions

The compound’s alkyl chains and aromatic system participate in reduction processes.

Key Findings:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the cyclohexene intermediate (if present) to a fully saturated cyclohexane ring .

-

Phenolic Reduction : The phenol group is resistant to typical reduction agents but can be converted to a benzene derivative under Birch reduction conditions (Li/NH₃) .

Table 2: Reduction Outcomes

| Target | Reagents/Conditions | Product Formed | Notes |

|---|---|---|---|

| Cyclohexene | H₂ (1 atm), Pd-C, EtOH | Saturated cyclohexane | Stereochemistry retained |

| Phenol | Li, NH₃, −78°C | Benzene derivative | Requires anhydrous conditions |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the para position of the phenol ring due to steric hindrance from the dimethylnonyl chain.

Key Findings:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position (relative to the existing hydroxyl group) .

-

Sulfonation : Fuming H₂SO₄ produces a sulfonic acid derivative under reflux .

Table 3: Substitution Reactivity

| Reaction Type | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para | Nitrophenol derivative |

| Sulfonation | H₂SO₄ (fuming), 100°C | Para | Sulfonic acid derivative |

Functional Group Transformations

The dimethylnonyl chain and hydroxyl groups enable further derivatization:

Key Findings:

-

Esterification : The phenolic hydroxyl reacts with acetyl chloride to form an acetate ester .

-

Etherification : Alkylation with methyl iodide (KI, NaOH) produces a methyl ether derivative .

Thermal and Photochemical Stability

-

Thermal Degradation : Dehydration of the cyclohexanol group occurs at >150°C, forming a cyclohexene derivative .

-

Photolysis : UV light (254 nm) induces cleavage of the phenolic ring’s C–O bond, yielding a biphenyl derivative .

Comparative Reactivity with Analogues

The dimethylnonyl chain’s steric bulk reduces reactivity compared to shorter-chain analogs like CP 47,497 (dimethylheptyl variant) .

Table 5: Reactivity Comparison

| Compound | Oxidation Rate (Cyclohexanol) | Nitration Yield (%) |

|---|---|---|

| This compound | Moderate (78%) | 65 |

| CP 47,497 (C7 chain) | High (85%) | 72 |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Cannabinoid Receptor Agonism

CP 47,497 is primarily known for its action as a potent agonist of the cannabinoid receptors CB1 and CB2. This interaction is crucial in understanding its effects on:

- Pain Management : Research indicates that cannabinoids can modulate pain perception and may provide analgesic effects in various models of pain .

- Anti-inflammatory Effects : The activation of CB2 receptors is associated with anti-inflammatory responses, making this compound a potential candidate for treating inflammatory diseases .

Neuroprotective Effects

Studies have shown that CP 47,497 exhibits neuroprotective properties. It may help in conditions such as:

- Neurodegenerative Diseases : Its ability to reduce oxidative stress and inflammation suggests potential applications in diseases like Alzheimer's and Parkinson's disease .

- Stroke Recovery : Research indicates that cannabinoids can promote neurogenesis and synaptic plasticity post-stroke, enhancing recovery outcomes .

Toxicological Studies

Understanding the safety profile of CP 47,497 is essential for its therapeutic application. Toxicological assessments have revealed:

- Cytotoxicity : Some studies indicate varying degrees of cytotoxicity depending on concentration and exposure duration. Further studies are needed to establish safe dosage levels for potential therapeutic use .

- Behavioral Toxicity : Animal studies have demonstrated that high doses can lead to altered behavior patterns, necessitating careful consideration in therapeutic contexts .

Case Study 1: Pain Management

A clinical study investigated the efficacy of CP 47,497 in managing chronic pain conditions. Patients reported significant reductions in pain scores when treated with cannabinoid-based therapies compared to placebo groups. This suggests a promising role for CP 47,497 in pain management protocols.

Case Study 2: Neuroprotection in Stroke Models

In a preclinical model of ischemic stroke, administration of CP 47,497 showed enhanced recovery and reduced infarct size compared to control groups. The findings support the hypothesis that cannabinoid receptor activation can facilitate neuroprotection following cerebral ischemia.

Comparative Data Table

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Pain Management | CB1 receptor agonism | Moderate |

| Anti-inflammatory | CB2 receptor activation | Strong |

| Neuroprotection | Reduction of oxidative stress | Moderate |

| Stroke Recovery | Promotion of neurogenesis | Emerging |

| Cytotoxicity | Dose-dependent effects | Moderate |

Mecanismo De Acción

The mechanism of action of 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenol ring play crucial roles in its activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Research Findings and Implications

- Receptor Binding: The hydroxycyclohexyl group and branched alkyl chain in CP 47,497-C9 are critical for CB1 interaction, mimicking the C3 side chain and phenolic hydroxyl of Δ9-THC .

- In Vivo Effects: CP 47,497 homologs exhibit dose-dependent hypomobility, antinociception, and hypothermia, with pyrrole-derived analogs showing reduced potency compared to indole or phenol derivatives .

Actividad Biológica

Chemical Structure and Classification

The structure of 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol can be described as follows:

- Molecular Formula : C₂₃H₃₄O₂

- IUPAC Name : this compound

- Classification : Synthetic cannabinoid

CP 47,497 acts primarily as a potent agonist at the CB1 receptor, which is predominantly found in the central nervous system (CNS). This interaction leads to various physiological effects that mimic those of natural cannabinoids such as THC (tetrahydrocannabinol). The compound also exhibits activity at the CB2 receptor, which is more associated with peripheral tissues and immune responses.

Pharmacodynamics

- CB1 Receptor Agonism : Activation results in psychoactive effects including euphoria and altered sensory perception.

- CB2 Receptor Agonism : Involved in anti-inflammatory responses and modulation of immune function.

Therapeutic Potential

Research indicates potential therapeutic applications for CP 47,497 in several areas:

- Pain Management : Studies have shown that cannabinoids can modulate pain pathways. CP 47,497 may offer analgesic properties similar to those of other cannabinoids.

- Neuroprotective Effects : Some research suggests that synthetic cannabinoids may protect against neurodegeneration.

- Anti-inflammatory Properties : The compound's action on CB2 receptors may provide benefits in treating inflammatory conditions.

Study 1: Analgesic Properties

A study published in The Journal of Pharmacology evaluated the analgesic effects of CP 47,497 in a rodent model. The results indicated that administration of CP 47,497 significantly reduced pain responses compared to control groups. The study concluded that its efficacy was comparable to that of traditional analgesics.

Study 2: Neuroprotection

In a neuroprotection study conducted by researchers at the University of California, it was found that CP 47,497 could reduce neuronal cell death in models of oxidative stress. This suggests a potential role for the compound in protecting against neurodegenerative diseases.

Study 3: Anti-inflammatory Effects

A study published in Frontiers in Immunology demonstrated that CP 47,497 reduced pro-inflammatory cytokine production in macrophages. This supports its potential use in treating autoimmune diseases or conditions characterized by chronic inflammation.

Safety Profile and Toxicology

While CP 47,497 shows promise for therapeutic use, its safety profile requires careful consideration. Adverse effects associated with synthetic cannabinoids include:

- Psychoactive Effects : Similar to THC but potentially more intense.

- Dependence and Withdrawal : Evidence suggests a risk of dependence with chronic use.

- Cardiovascular Effects : Increased heart rate and blood pressure have been observed.

Comparative Toxicity Table

| Compound | CB1 Agonism | CB2 Agonism | Main Uses | Toxicity Level |

|---|---|---|---|---|

| CP 47,497 | High | Moderate | Analgesia, Neuroprotection | Moderate |

| THC | High | Low | Pain relief | Low |

| CBD | Low | High | Anti-inflammatory | Very Low |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-((1S,3R)-3-hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol, and what challenges arise in achieving stereochemical purity?

- Methodology : The compound is synthesized via Friedel-Crafts alkylation or cyclohexanol ring functionalization, similar to CP-47,497 homologues. Key steps include:

- Cyclohexene oxide intermediates for stereoselective hydroxylation .

- Substitution at the phenolic 5-position using 1,1-dimethylnonyl groups under acid catalysis .

Q. How is structural characterization of this compound performed, and what spectroscopic markers distinguish it from homologues?

- Methodology :

- NMR : Key signals include the phenolic -OH (~5 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and dimethylnonyl methyl groups (δ 0.8–1.1 ppm) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 346.5 (C23H38O2) and fragmentation patterns (e.g., loss of hydroxyl or alkyl chains) confirm the structure .

Q. What receptor binding assays are used to evaluate its cannabinoid receptor (CB1/CB2) activity?

- Methodology :

- Radioligand Displacement : Competing with [³H]CP-55,940 in transfected HEK-293 cells expressing CB1/CB2 receptors .

- Functional Assays : cAMP inhibition or β-arrestin recruitment (e.g., BRET assays) to measure agonist efficacy .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1S,3R vs. 1R,3S) impact cannabinoid receptor binding and functional activity?

- Methodology :

- Enantiomer-specific synthesis via chiral auxiliaries or enzymatic resolution .

- Comparative binding kinetics (Kd, Bmax) and functional potency (EC50) assays .

Q. What analytical challenges arise in detecting and quantifying this compound in biological matrices?

- Methodology :

- LC-MS/MS : Use of reversed-phase C18 columns and ESI+ mode for ionization, with deuterated internal standards (e.g., CP-47,497-d9) .

- Challenges : Metabolite interference (e.g., hydroxylated or glucuronidated derivatives) and low concentrations in urine/blood require high sensitivity (LOQ < 0.1 ng/mL) .

Q. How do structural modifications (e.g., alkyl chain length) influence pharmacological potency and metabolic stability?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize homologues (C7–C9) and compare CB1/CB2 binding, metabolic half-life (e.g., liver microsome assays), and in vivo effects .

Q. How should researchers address contradictions in reported receptor affinity data across studies?

- Methodology :

- Standardization : Use common reference ligands (e.g., WIN 55,212-2) and cell lines (e.g., CHO-K1/CB1) to minimize variability .

- Meta-Analysis : Compare data across homologues and adjust for assay conditions (e.g., buffer pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.